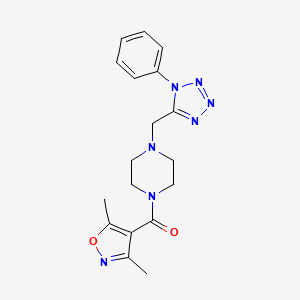

(3,5-dimethylisoxazol-4-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3,5-dimethylisoxazol-4-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.413. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (3,5-dimethylisoxazol-4-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule with potential biological activity. Its structure incorporates both isoxazole and tetrazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound can be broken down into two key components:

- 3,5-Dimethylisoxazole : A derivative of isoxazole known for its role in various biological applications.

- Tetrazole-Piperazine Linkage : The piperazine ring is often associated with neuroactive compounds, while tetrazoles have been linked to anti-inflammatory and anti-cancer activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : Compounds containing isoxazole and tetrazole are often found to inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The piperazine component suggests potential interactions with neurotransmitter receptors, which may influence neurological functions.

Pharmacological Profiles

Recent studies have highlighted the following pharmacological activities associated with similar compounds:

- Antitumor Activity : Isoxazole derivatives have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression.

- Antiviral Properties : Compounds similar to the one have demonstrated efficacy against viruses such as HSV-1, suggesting potential antiviral applications.

- Neuroprotective Effects : The piperazine moiety may contribute to neuroprotective effects by modulating neurotransmitter systems.

Case Study 1: Antitumor Activity

A study investigating the structural analogs of isoxazole derivatives reported significant antitumor activity against various cancer cell lines. The mechanism was primarily through the inhibition of cell proliferation and induction of apoptosis via caspase activation .

Case Study 2: Antiviral Efficacy

Research on related compounds has shown that certain isoxazole derivatives possess antiviral properties against HSV-1. These compounds were observed to disrupt viral replication cycles effectively .

Data Tables

Research Findings

Recent findings indicate that compounds incorporating both isoxazole and tetrazole structures exhibit a broad spectrum of biological activities. For instance, a study involving the synthesis and evaluation of related piperazine derivatives found that they displayed significant affinity for various receptors, indicating their potential as multi-target drugs .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies involving derivatives of benzothiazole and piperazine have demonstrated moderate to good activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These findings suggest that the presence of the isoxazole and piperazine structures enhances the antimicrobial efficacy of such compounds.

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. Similar derivatives have been reported to induce apoptosis in cancer cells through mechanisms such as:

- Inducing S phase arrest

- Up-regulating pro-apoptotic proteins

- Down-regulating anti-apoptotic proteins

- Activating caspase pathways leading to mitochondrial dysfunction .

Table 2: Antitumor Activity Against Various Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| BT-474 | 5.0 | Apoptosis induction |

| HeLa | 3.5 | Cell cycle arrest |

| MCF-7 | 4.2 | Caspase activation |

These results indicate that the compound may serve as a lead molecule for developing new cancer therapies.

Neuroprotective Effects

Compounds similar to (3,5-dimethylisoxazol-4-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone have been investigated for their neuroprotective properties. They are believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of related compounds and evaluated their antimicrobial activity against common pathogens such as E. coli and S. aureus using the broth microdilution method. The results indicated that certain derivatives exhibited potent activity, suggesting that modifications to the isoxazole or piperazine groups could enhance efficacy .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and cervical cancer cells. The findings showed that the compound significantly reduced cell viability in a dose-dependent manner, supporting its potential as an anticancer agent .

Analyse Des Réactions Chimiques

Acid-Base Reactions at Piperazine Moieties

The piperazine ring contains two secondary amine groups capable of participating in acid-base interactions. For example:

-

Protonation : Under acidic conditions (e.g., HCl), the amines form water-soluble salts such as piperazinium chloride, which is critical for purification and solubility enhancement.

-

Deprotonation : In basic environments, the amines can act as nucleophiles, facilitating alkylation or acylation reactions .

Representative Reaction:

Piperazine+HCl→Piperazinium Chloride (water-soluble salt)[1]

Alkylation and Acylation of Piperazine

The secondary amines in piperazine undergo alkylation or acylation to form derivatives. This reactivity is exploited in synthetic routes for structural diversification:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., Cs₂CO₃) yields N-alkylated piperazines .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives.

Example from Synthesis (Analogous Compound):

A palladium-catalyzed amination of tert-butyl piperazine derivatives with methyl 3-bromo-4-fluorobenzoate produced intermediates for further functionalization .

Reactivity of the Tetrazole Ring

The 1-phenyltetrazole group exhibits stability under physiological conditions but can participate in selective reactions:

-

Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes forms triazole derivatives, though direct evidence for this compound is limited.

-

Coordination Chemistry : The tetrazole nitrogen atoms may act as ligands for metal ions, forming coordination complexes .

Key Feature:

The tetrazole’s electron-withdrawing nature stabilizes adjacent methylene groups, enhancing electrophilic substitution potential at the benzylic position.

Isoxazole Ring Reactivity

The 3,5-dimethylisoxazole moiety is relatively inert due to electron-withdrawing effects but can undergo:

-

Electrophilic Substitution : Nitration or sulfonation at the 4-position, though steric hindrance from methyl groups may limit reactivity .

-

Ring-Opening : Under strong acidic or basic conditions, hydrolysis may occur, though this is less common for dimethyl-substituted isoxazoles.

Methanone Reduction

The ketone group can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

R-C(=O)-R’+LiAlH4→R-CH(OH)-R’[5]

Hydrolysis Pathways

While the methanone itself is stable, ester derivatives (if present) undergo saponification under basic conditions :

R-COOR”+LiOH→R-COO−Li++R”OH

Experimental Considerations

-

Purification : Acid-base extraction leverages piperazine’s pH-dependent solubility.

-

Stability : The tetrazole ring is stable under ambient conditions but may degrade under prolonged UV exposure.

-

Synthetic Routes : Multi-step protocols involving palladium-catalyzed cross-coupling and hydrazine cyclization are common for analogous compounds .

Propriétés

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O2/c1-13-17(14(2)27-20-13)18(26)24-10-8-23(9-11-24)12-16-19-21-22-25(16)15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSOAVITRHRRAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.